molecular formula C10H14N2O B13268815 Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine

Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine

Cat. No.: B13268815
M. Wt: 178.23 g/mol
InChI Key: VEENPVIJEJJAAO-UHFFFAOYSA-N
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Description

Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine is a complex organic compound that features a unique combination of functional groups, including an alkyne, an oxazole, and an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the condensation of acetylene and acetone to form 2-methylbut-3-yn-2-ol, which can then be further modified . The oxazole ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alkenes or alkanes.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and amine group are likely involved in binding interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N,2-dimethyl-N-(1,2-oxazol-3-ylmethyl)but-3-yn-2-amine

InChI

InChI=1S/C10H14N2O/c1-5-10(2,3)12(4)8-9-6-7-13-11-9/h1,6-7H,8H2,2-4H3

InChI Key

VEENPVIJEJJAAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N(C)CC1=NOC=C1

Origin of Product

United States

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